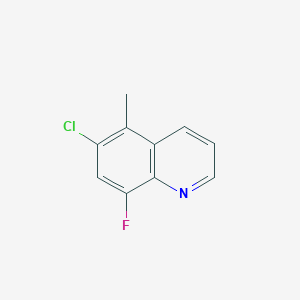

6-Chloro-8-fluoro-5-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

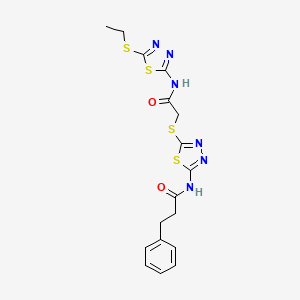

6-Chloro-8-fluoro-5-methylquinoline is a chemical compound with the CAS Number: 2470436-98-5 . It has a molecular weight of 195.62 . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 6-Chloro-8-fluoro-5-methylquinoline includes a quinoline core, which is a nitrogen-containing bicyclic compound, with chlorine, fluorine, and methyl groups attached at the 6, 8, and 5 positions respectively .Physical And Chemical Properties Analysis

6-Chloro-8-fluoro-5-methylquinoline is a powder at room temperature . It has a molecular weight of 195.62 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Research has shown interest in the halogenation and substitution reactions of quinoline derivatives, which are crucial for creating complex molecules with potential applications in materials science, pharmaceuticals, and as chemical probes. For instance, Tochilkin et al. (1983) explored the aromatic chlorination and iodination of 8-methylquinoline, including derivatives that are structurally related to 6-Chloro-8-fluoro-5-methylquinoline, showcasing methods for functionalizing quinoline molecules for further chemical applications (Tochilkin et al., 1983).

Material Science and OLED Applications

Derivatives of quinoline have been investigated for their potential in organic light-emitting diodes (OLEDs). Huo et al. (2015) synthesized novel 8-hydroxyquinoline metallic derivatives and assessed their suitability for yellow OLEDs, highlighting the impact of substituents like chlorine and fluorine on photoluminescence and device performance. This suggests that compounds similar to 6-Chloro-8-fluoro-5-methylquinoline could be explored for electronic and photonic applications (Huo et al., 2015).

Biomedical Applications

The study of quinoline derivatives extends into biomedical research, with compounds being evaluated for their antimicrobial and anticancer properties. For example, Verma et al. (2020) synthesized indolo[3,2-c]isoquinoline derivatives, incorporating pyrimidine and piperazine rings, and evaluated them for antimicrobial and anticancer activities. Their findings indicate that the structural modifications, including halogenation, significantly influence biological activity, suggesting that 6-Chloro-8-fluoro-5-methylquinoline could have potential biomedical applications (Verma et al., 2020).

Chemosensors and Environmental Monitoring

Quinoline derivatives are also valuable in developing chemosensors for detecting metal ions. Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a selective chemosensor for cadmium, which could be applied to environmental monitoring and food safety (Prodi et al., 2001).

Zukünftige Richtungen

Quinoline derivatives, such as 6-Chloro-8-fluoro-5-methylquinoline, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on synthesizing new quinoline derivatives with improved therapeutic effects, as well as investigating their mechanisms of action and potential applications in medicine .

Eigenschaften

IUPAC Name |

6-chloro-8-fluoro-5-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGBUGXSVLYLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C=CC=N2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-8-fluoro-5-methylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)

![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)

![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)

![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)

![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)